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. . Acceptance
Parameter Fasting Arm Results Postprandial Arm Results
Range
Cmax GMR 96.07% (90% CI: 89.84% (90% CI: 84.33-95.70) 80.00% —
89.62-102.99) 125.00%
AUCo-t GMR  93.09% (90% CI: 86.80% (90% CI: 83.62-90.10) 80.00% —
90.47-95.78) 125.00%
AUCo-» GMR  93.09% (90% CI: 86.90% (90% CI: 83.73-90.20) 80.00% —
90.48-95.77) 125.00%
Sample Size 24 participants 35 of 36 participants completed -
completed
Safety All AEs mild; no severe  One participant dropped out due to -
Outcome AEs AEs; all other AEs mild
Introduction

Tebipenem pivoxil is an orally administered carbapenem antibiotic with demonstrated activity against a

broad spectrum of bacteria, including multidrug-resistant Gram-negative pathogens [1]. As a prodrug,
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tebipenem pivoxil is engineered for enhanced oral absorption by forming an ester prodrug interaction
between thiazole at the C3 side chain and C2 carboxylic acids [2]. The drug exerts its antibacterial effect by

inhibiting penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis [2].

While carbapenems have long been the standard of care for many multidrug-resistant bacterial infections,
they have historically been available only as intravenous formulations [3]. The development of an oral
carbapenem represents a significant advancement in antimicrobial therapy, potentially enabling early hospital
discharge or entirely outpatient management for serious infections such as complicated urinary tract

infections (cUTIs) and pyelonephritis [4] [5].

Bioequivalence studies play a critical role in the drug development process, particularly when developing
alternative formulations of established drugs or when transitioning from innovator to generic products. These
studies ensure that the test product exhibits comparable systemic exposure to the reference product, thereby

supporting therapeutic interchangeability.

Experimental Protocol

Study Design

e Design: Single-center, randomized, open-label, single-dose, two-sequence, two-period, two-
treatment crossover trial [2].

e Treatments: Test preparation (T) of tebipenem pivoxil granules from Lunan Pharmaceutical Group
versus reference preparation (R) Orapenem from Meiji Seika Kaisha Ltd [2].

e Crossover Detail: Participants were randomly assigned to either TR or RT sequences with a 7-day
washout period between doses to eliminate carryover effects [2].

e Dosage Form: Granules, which the study noted can help ensure consistent drug exposure [2].

Participant Selection

¢ Inclusion Criteria: Healthy Chinese adults aged 18-65 years; body weight =50 kg (men) or 245 kg
(women); BMI 19.0-26.0 kg/m?; normal laboratory parameters; willingness to provide informed
consent [2].

e Exclusion Criteria: Clinically significant medical conditions; history of serious digestive issues,
epilepsy, or vitamin K deficiency; abnormal laboratory results; positive tests for hepatitis B, hepatitis
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C, syphilis, or HIV; known drug allergies; use of interacting medications; special dietary requirements;
tobacco or alcohol use; drug abuse history; blood donation within 3 months; pregnancy or
breastfeeding; planned conception; participation in another trial within 3 months; inability to tolerate
venipuncture; creatinine clearance rate <80 mL/min [2].

Sample Size Calculation

e Fasting Arm: 24 participants enrolled based on intraindividual coefficient of variation (CV) for Cmax
(34.1%), AUCo—t (20.0%), and AUCo— (20.0%) [2].

¢ Postprandial Arm: 36 participants enrolled (accounting for 20% dropout rate) based on similar
variability parameters [2].

Diet Standardization

¢ Fasting Group: Overnight fast of at least 10 hours before dosing [2].
¢ Fed Group: High-fat, high-calorie meal (800-1000 kcal: 150 kcal protein, 250 kcal carbohydrates,
500-600 kcal fat) administered 30 minutes before dosing [2].

Pharmacokinetic Assessment

e Blood Sampling: Serial blood samples collected according to a predefined schedule to characterize
the plasma concentration-time profile [2].

¢ Bioanalytical Method: Liquid chromatography-mass spectrometry (LC-MS) for quantification of
plasma tebipenem concentrations [2].

¢ Primary PK Parameters: Cmax (maximum concentration), AUCo—t (area under the curve from zero
to last measurable concentration), AUCo— (area under the curve from zero to infinity) [2].

o Statistical Analysis: Geometric mean ratios (GMR) with 90% confidence intervals calculated for
Cmax, AUCo—t, and AUCo— using analysis of variance (ANOVA) [2].

The following workflow diagram illustrates the sequential design of this bioequivalence study:

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11035523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11035523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11035523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11035523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11035523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11035523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11035523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11035523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11035523/
https://www.smolecule.com/products/s544817?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Study Initiation

Participant Screening
(n=60)

:

Randomization
(1:1)

/N

Fasting Arm Fed Arm
(n=24) (n=36)

SN

Sequence TR: Sequence RT:
Test — Washout — Reference Reference — Washout — Test

\%iay Washo‘l%iay washout

Pharmacokinetic
Assessment

:

Bioequivalence
Analysis

Study Completion

Click to download full resolution via product page

Bioequivalence Study Workflow
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Safety Monitoring

e Adverse Event Collection: Participants monitored throughout the study period for any adverse
events [2].

e Severity Assessment: All adverse events categorized by severity and relationship to study drug [2].

¢ Laboratory Monitoring: Clinical laboratory tests (hematology, clinical chemistry, urinalysis)
performed at screening and throughout the study [2].

Drug Product Information

Tebipenem pivoxil hydrobromide is an orally available prodrug of tebipenem, a carbapenem antibiotic. The

drug has the following pharmacological characteristics:

¢ Protein Binding: Approximately 67% bound to serum proteins in vitro [2].

¢ Tissue Distribution: Demonstrated distribution to sputum, middle-ear mucosa, maxillary-sinus
mucosa, tonsils in adults, and middle-ear secretions in children [2].

¢ Elimination Pathway: Primarily excreted renally, with renal clearance and urinary excretion
decreasing in patients with renal impairment (creatinine clearance <80 mL/min) [2].

e Dosage Forms: Currently available as granules in some markets (e.g., Japan, under brand name
Orapenem), with ongoing development of tablet formulations [2].

Acceptable Criteria and Safety Profile

For demonstration of bioequivalence, the 90% confidence intervals for the geometric mean ratios of Cmax,

AUCo—t, and AUCo—c0 must fall entirely within the acceptance range of 80.00-125.00% [2].

The safety profile of tebipenem pivoxil in this bioequivalence study was favorable, with all reported adverse
events being mild in severity. Diarrhea was the most commonly reported adverse event, consistent with the
known safety profile of carbapenem antibiotics. No severe adverse events or seizures were reported in this

clinical trial [2].

Discussion
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The successful demonstration of bioequivalence between test and reference formulations of tebipenem
pivoxil under both fasting and fed conditions has important implications for clinical practice and drug

development.

The availability of a generic formulation could potentially improve access to this important oral carbapenem,
particularly as antimicrobial resistance continues to escalate. With approximately 30-35% of UTIs now
resistant to traditional oral antibiotics like trimethoprim/sulfamethoxazole and fluoroquinolones, the need for

effective oral alternatives has never been greater [3].

The food effect data are particularly valuable for clinical practice, as they demonstrate that tebipenem
pivoxil can be administered without regard to meals, potentially improving adherence in outpatient settings.
This flexibility could be especially beneficial for patients transitioning from intravenous to oral therapy

during hospital discharge.

Future Directions

While this bioequivalence study provides important pharmacokinetic data, several areas warrant further

investigation:

e Special Populations: Pharmacokinetic studies in patients with hepatic impairment, severe renal
impairment, and elderly populations.

e Drug-Drug Interactions: Formal interaction studies with commonly co-administered medications.

¢ Alternative Formulations: Development and evaluation of different dosage forms to enhance patient
acceptability.

e Pediatric Formulations: Age-appropriate formulations for pediatric patients, building on existing
approvals in Japan for pneumonia, otitis media, and sinusitis in children [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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